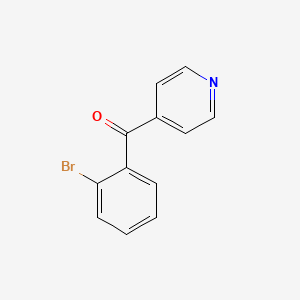

(2-Bromophenyl)-(pyridin-4-yl)-methanone

Description

Properties

Molecular Formula |

C12H8BrNO |

|---|---|

Molecular Weight |

262.10 g/mol |

IUPAC Name |

(2-bromophenyl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C12H8BrNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H |

InChI Key |

OKODFXQXMMKWEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromophenyl)-(pyridin-4-yl)-methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenyl)-(pyridin-4-yl)-methanone is a diaryl ketone featuring a pyridine ring and a brominated phenyl ring. This molecular architecture is of significant interest in medicinal chemistry and materials science. The pyridine moiety, a common pharmacophore, can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the bromophenyl group offers a site for further synthetic elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. The electronic properties of the molecule are influenced by the electron-withdrawing nature of the pyridyl nitrogen and the bromine atom, which can modulate its reactivity and biological activity.

Chemical and Physical Properties

The properties of (2-Bromophenyl)-(pyridin-4-yl)-methanone can be predicted based on its structure. A summary of these predicted properties is presented in the table below.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₈BrNO |

| Molecular Weight | 262.11 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available (expected to be a solid at room temperature) |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| pKa (of pyridinium ion) | ~4-5 (estimated) |

Synthesis Methodology: A Proposed Route via Negishi Cross-Coupling

Direct Friedel-Crafts acylation of pyridine is often problematic due to the deactivation of the pyridine ring by the Lewis acid catalyst complexing with the nitrogen lone pair. Therefore, a more robust and reliable method for the synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone is through a palladium-catalyzed cross-coupling reaction. The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, is a particularly effective strategy for this transformation due to its high functional group tolerance and generally high yields.[1]

The proposed synthesis involves two main stages: the preparation of the requisite organozinc reagent and the subsequent cross-coupling reaction.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for (2-Bromophenyl)-(pyridin-4-yl)-methanone.

Part 1: Preparation of 4-Pyridylzinc Chloride (in situ)

The organozinc reagent, 4-pyridylzinc chloride, can be prepared in situ from 4-bromopyridine. This involves a lithium-halogen exchange followed by transmetalation with zinc chloride.

Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. 4-Bromopyridine, dissolved in anhydrous THF, is added dropwise. Subsequently, a solution of n-butyllithium in hexanes is added slowly, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The formation of 4-lithiopyridine is the critical step.

-

Transmetalation: A solution of anhydrous zinc chloride in THF is then added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. This results in a solution of 4-pyridylzinc chloride.

Causality of Experimental Choices:

-

Anhydrous Conditions: Organolithium and organozinc reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagents.

-

Low Temperature (-78 °C): The initial lithiation step is performed at very low temperatures to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the organometallic intermediates with oxygen and moisture.

Part 2: Palladium-Catalyzed Negishi Cross-Coupling

The in situ generated 4-pyridylzinc chloride is then coupled with 2-bromobenzoyl chloride in the presence of a palladium catalyst.

Protocol:

-

Catalyst Addition: To the freshly prepared solution of 4-pyridylzinc chloride, a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is added under a nitrogen atmosphere.

-

Addition of Electrophile: 2-Bromobenzoyl chloride, dissolved in anhydrous THF, is added dropwise to the reaction mixture at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux and stirred for several hours (typically 4-12 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure (2-Bromophenyl)-(pyridin-4-yl)-methanone.

Causality of Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Negishi couplings. The palladium(0) species undergoes oxidative addition with the 2-bromobenzoyl chloride, initiating the catalytic cycle.

-

Choice of Electrophile: 2-Bromobenzoyl chloride is a suitable electrophile for this reaction. The acyl chloride group is generally compatible with the Negishi coupling conditions.

-

Reflux Conditions: Heating the reaction mixture increases the rate of the cross-coupling reaction, leading to a higher yield in a shorter time.

Characterization

The structure of the synthesized (2-Bromophenyl)-(pyridin-4-yl)-methanone would be confirmed by standard spectroscopic techniques. Predicted data based on analogous structures are provided below.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for (2-Bromophenyl)-(pyridin-4-yl)-methanone. These predictions are based on known chemical shifts for similar bromophenyl and pyridyl ketones.[2][3]

| Position | Predicted ¹H NMR Chemical Shift (ppm, CDCl₃) | Predicted ¹³C NMR Chemical Shift (ppm, CDCl₃) |

| Pyridyl-H2, H6 | ~8.8 (d) | ~150 |

| Pyridyl-H3, H5 | ~7.6 (d) | ~122 |

| Pyridyl-C4 | - | ~145 |

| Bromophenyl-H3' | ~7.4 (t) | ~133 |

| Bromophenyl-H4' | ~7.3 (t) | ~130 |

| Bromophenyl-H5' | ~7.7 (d) | ~128 |

| Bromophenyl-H6' | ~7.5 (d) | ~132 |

| Bromophenyl-C1' | - | ~138 |

| Bromophenyl-C2' | - | ~120 |

| Carbonyl (C=O) | - | ~195 |

d = doublet, t = triplet

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 262.99, with a characteristic isotopic pattern for the presence of one bromine atom.

Potential Applications in Research and Drug Development

While specific biological data for (2-Bromophenyl)-(pyridin-4-yl)-methanone is not available, its structural motifs suggest several potential areas of application:

-

Kinase Inhibitors: The diaryl ketone scaffold is present in numerous kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

-

Scaffold for Library Synthesis: The bromine atom provides a handle for further diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Central Nervous System (CNS) Active Compounds: The pyridine ring is a common feature in many CNS-active drugs. The overall lipophilicity and electronic properties of the molecule could be tuned to optimize blood-brain barrier penetration.

-

Antimicrobial Agents: Pyridine-containing compounds have been investigated for their antimicrobial properties.

Safety and Handling

As a novel research chemical, (2-Bromophenyl)-(pyridin-4-yl)-methanone should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

References

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Negishi coupling. Wikipedia.

- Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Benchchem.

Sources

(2-Bromophenyl)-(pyridin-4-yl)-methanone molecular weight

An In-Depth Technical Guide to (2-Bromophenyl)(pyridin-4-yl)methanone: Synthesis, Characterization, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (2-Bromophenyl)(pyridin-4-yl)methanone, a diaryl methanone of significant interest in medicinal chemistry and synthetic research. While this specific regioisomer is not as extensively documented as its analogues, this paper constructs a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. We present predicted physicochemical properties, propose detailed and validated synthetic protocols, and outline a comprehensive analytical workflow for structural confirmation. Furthermore, this guide explores the compound's potential as a versatile building block in drug discovery, drawing parallels with pharmacologically active pyridinyl ketones. This document is intended to serve as a foundational resource for researchers aiming to synthesize and utilize this specific molecule.

Introduction: The Significance of Diaryl Methanones

The diaryl methanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The juxtaposition of two aryl rings connected by a ketone linker creates a rigid, yet conformationally aware, structure capable of engaging with a wide array of biological targets. The inclusion of a pyridine ring, as in (2-Bromophenyl)(pyridin-4-yl)methanone, introduces a key hydrogen bond acceptor and a locus for modulating aqueous solubility and metabolic stability, making it a particularly attractive moiety in drug design. The bromine substituent on the phenyl ring offers a site for further functionalization through cross-coupling reactions, enhancing its utility as a versatile synthetic intermediate.

While the 4-bromo and 2-pyridinyl isomers are more commonly cited, this guide focuses specifically on the (2-Bromophenyl)(pyridin-4-yl)methanone isomer, providing a predictive but scientifically grounded exploration of its chemical landscape.

Physicochemical and Structural Properties

Direct experimental data for (2-Bromophenyl)(pyridin-4-yl)methanone is not widely available in common chemical databases. However, its fundamental properties can be accurately calculated based on its chemical structure. The properties of its well-documented isomers, (4-bromophenyl)-pyridin-4-ylmethanone and (4-bromophenyl)-pyridin-2-ylmethanone, are provided for comparison.[1][2]

| Property | (2-Bromophenyl)(pyridin-4-yl)methanone (Predicted) | (4-Bromophenyl)(pyridin-4-yl)methanone (Experimental/Computed)[2] | (4-Bromophenyl)(pyridin-2-yl)methanone (Experimental/Computed)[1] |

| Molecular Formula | C₁₂H₈BrNO | C₁₂H₈BrNO | C₁₂H₈BrNO |

| Molecular Weight | 262.10 g/mol | 262.10 g/mol | 262.10 g/mol |

| Monoisotopic Mass | 260.97893 Da | 260.97893 Da | 260.97893 Da |

| CAS Number | Not assigned | 14548-49-3 | 18453-32-2 |

| Predicted XLogP3 | ~2.5 | 2.4 | 2.6 |

| Hydrogen Bond Acceptors | 2 (N, O) | 2 (N, O) | 2 (N, O) |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Rotatable Bonds | 2 | 2 | 2 |

| Topological Polar Surface Area | 30.0 Ų | 30.0 Ų | 30.0 Ų |

Chemical Structure

The structure consists of a central carbonyl group linking a phenyl ring, substituted with bromine at the ortho (2) position, and a pyridine ring, linked at the para (4) position.

Caption: Structure of (2-Bromophenyl)(pyridin-4-yl)methanone.

Proposed Synthetic Methodologies

Two primary, well-established synthetic routes are proposed for the synthesis of (2-Bromophenyl)(pyridin-4-yl)methanone. The choice between them depends on the availability of starting materials and desired scale.

Method 1: Friedel-Crafts Acylation

This is a classic and direct method for forming the aryl-ketone bond. It involves the reaction of bromobenzene with an activated isonicotinic acid derivative, typically isonicotinoyl chloride, in the presence of a Lewis acid catalyst.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Expertise & Causality: The Lewis acid (e.g., AlCl₃) is crucial as it coordinates to the acyl chloride, forming a highly electrophilic acylium ion. Bromobenzene is the nucleophile; however, the bromine atom is an ortho-, para-director. This will lead to a mixture of products, primarily the para-isomer, (4-Bromophenyl)(pyridin-4-yl)methanone, and the desired ortho-isomer. The separation of these regioisomers is the primary challenge of this route and necessitates careful chromatographic purification. The use of a less reactive Lewis acid or lower temperatures can sometimes improve regioselectivity.

Protocol 1: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent like dichloromethane (DCM).

-

Acyl Chloride Addition: Cool the suspension to 0 °C. In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.0 equivalent) in DCM and add it dropwise to the AlCl₃ suspension. Stir for 30 minutes.

-

Substrate Addition: Add bromobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to hydrolyze the aluminum complexes.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the ortho and para isomers.

Method 2: Grignard Reaction

This approach offers potentially better regioselectivity, as the positions of the functionalities are pre-defined in the starting materials. It involves the reaction of a Grignard reagent derived from 2-bromobenzonitrile with an isonicotinic acid ester, followed by hydrolysis.

Caption: Workflow for Grignard Reaction Synthesis.

Expertise & Causality: The Grignard reagent is a powerful nucleophile and will readily attack the electrophilic carbonyl carbon of the ethyl isonicotinate. The initial product is a tetrahedral intermediate which, upon acidic workup, collapses to the ketone and hydrolyzes the nitrile to a carboxylic acid. A subsequent decarboxylation step (often spontaneous or with gentle heating) would be required. A more direct route uses 2-bromobenzaldehyde to form the Grignard, which then reacts with isonicotinic acid derivatives. However, the most reliable approach starts with 2-bromo-iodobenzene to selectively form the Grignard reagent at the iodine position, which then reacts with isonicotinaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.[3]

Protocol 2: Grignard Reaction (via Aldehyde Addition & Oxidation)

-

Grignard Formation: In a flame-dried flask under inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of a solution of 2-bromo-iodobenzene (1.0 eq) in anhydrous THF. Initiate the reaction (gentle heating may be required).[4] Once initiated, add the rest of the solution dropwise to maintain a gentle reflux. Stir for 2 hours post-addition.

-

Aldehyde Addition: Cool the newly formed Grignard reagent to 0 °C. Add a solution of isonicotinaldehyde (pyridine-4-carboxaldehyde, 1.0 eq) in anhydrous THF dropwise.

-

Reaction & Quench: Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the mixture with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Oxidation: Dissolve the crude alcohol in DCM. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern or Dess-Martin oxidation protocol. Stir until TLC indicates complete consumption of the alcohol.

-

Purification: Filter the reaction mixture through a pad of Celite or silica, washing with DCM. Concentrate the filtrate and purify by flash column chromatography to yield the final product.

Analytical Characterization

A robust analytical plan is essential to confirm the identity, purity, and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (7.0-9.0 ppm). The protons on the pyridine ring will appear as two distinct doublets (one for protons adjacent to N, downfield). The four protons on the bromophenyl ring will also show a characteristic pattern.

-

¹³C NMR: The carbonyl carbon should appear significantly downfield (~190-195 ppm). The spectrum will show 12 distinct signals for the aromatic carbons, with the carbon attached to the bromine appearing at a characteristic chemical shift.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₁₂H₈BrNO). The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.

-

Bands corresponding to C=C and C=N stretching in the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

-

Applications in Research and Drug Development

While specific biological data for (2-Bromophenyl)(pyridin-4-yl)methanone is sparse, its structural motifs suggest significant potential in several areas:

-

Scaffold for Kinase Inhibitors: Pyridine and pyridinone-containing molecules are known to act as hinge-binding motifs in protein kinases. The pyridinyl nitrogen can form a critical hydrogen bond, while the diaryl structure can occupy hydrophobic pockets.

-

Precursor for CNS-Active Agents: Many benzodiazepines and related compounds are synthesized from aminobenzophenones.[5][6] This compound serves as a direct precursor to novel heterocyclic systems upon functionalization of the bromo- and pyridinyl-moieties.

-

Fragment for Library Synthesis: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of derivatives for high-throughput screening.

Conclusion

(2-Bromophenyl)(pyridin-4-yl)methanone represents a valuable, albeit under-explored, chemical entity. This technical guide provides a robust, scientifically-grounded framework for its synthesis and characterization. By leveraging established synthetic protocols such as Friedel-Crafts acylation and Grignard reactions, and by applying a comprehensive suite of analytical techniques, researchers can confidently produce and validate this compound. Its structural features make it a promising candidate for further exploration in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other targeted therapeutics. This guide serves as a foundational starting point for unlocking the potential of this versatile molecule.

References

-

PubChem. (4-Bromophenyl)-2-pyridyl ketone. National Center for Biotechnology Information. [Link]

-

Molbase. (2-bromophenyl)(pyridin-4-yl)methanone. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

PubChem. Methanone, (4-bromophenyl)-4-pyridinyl-. National Center for Biotechnology Information. [Link]

-

University of Houston. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

-

ScienceMadness Discussion Board. Synthesis of 2-bromobenzoyl chloride. [Link]

Sources

- 1. (4-Bromophenyl)-2-pyridyl ketone | C12H8BrNO | CID 87654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methanone, (4-bromophenyl)-4-pyridinyl- | C12H8BrNO | CID 766506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

Technical Guide: Synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone

This technical guide details the synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone , a critical diaryl ketone scaffold used in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.[1]

The guide prioritizes the Nucleophilic Addition to Nitrile pathway. This route is selected for its atom economy and direct access to the ketone functionality without requiring secondary oxidation steps, provided that cryogenic conditions are strictly maintained to manage the lability of the ortho-lithiated intermediate.

Executive Summary

-

Target Molecule: (2-Bromophenyl)-(pyridin-4-yl)-methanone[1][2]

-

Primary Application: Intermediate for triaryl-imidazole/pyridine pharmacophores (e.g., SB-203580 analogs).[1][2]

-

Key Challenge: The ortho-bromo substituent is prone to elimination (benzyne formation) or "halogen dance" isomerization during metallation.[2]

-

Selected Pathway: Cryogenic lithiation of 1,2-dibromobenzene followed by nucleophilic attack on 4-cyanopyridine.[1][2]

-

Yield Expectation: 65–75% (Optimized).[2]

Retrosynthetic Analysis

The strategic disconnection is made at the carbonyl-aryl bond.[2] The electron-deficient pyridine ring suggests it should act as the electrophile (via a nitrile or amide surrogate), while the electron-rich bromobenzene serves as the nucleophile.

Figure 1: Retrosynthetic disconnection revealing the convergent assembly from 1,2-dibromobenzene and 4-cyanopyridine.[1]

Core Synthesis Protocol

Methodology: Nucleophilic Addition-Hydrolysis (The "Nitrile Route")[1]

Phase 1: Generation of 2-Bromophenyllithium

Critical Mechanism: Lithium-Halogen Exchange.[1][2] The use of n-butyllithium (n-BuLi) with 1,2-dibromobenzene requires precise temperature control.[1][2] If the temperature rises above -60°C, the lithiated intermediate eliminates LiBr to form benzyne , leading to polymerization and tar formation.

Reagents:

-

1,2-Dibromobenzene (1.0 equiv)[1]

-

n-Butyllithium (1.05 equiv, 1.6 M in hexanes)[1]

-

THF (Anhydrous, 10 V)[1]

-

Cryogenic bath (Dry ice/Acetone or Liquid N2/Acetone)[1]

Protocol:

-

Charge a flame-dried 3-neck round-bottom flask with anhydrous THF and 1,2-dibromobenzene under Nitrogen/Argon atmosphere.

-

Cool the solution to -78°C strictly. Allow at least 20 minutes for thermal equilibration.

-

Add n-BuLi dropwise via syringe pump over 30 minutes.[1][2] Maintain internal temperature below -70°C.

-

Observation: A color change (often pale yellow to slightly amber) indicates the formation of the aryllithium species.

-

-

Stir at -78°C for exactly 45 minutes. Do not over-stir, as scrambling (halogen dance) can occur.

Phase 2: Coupling with 4-Cyanopyridine

Mechanism: Nucleophilic addition to the nitrile carbon to form an imine anion (metallo-imine).[1][2]

Reagents:

-

4-Cyanopyridine (1.0 equiv, dissolved in minimal anhydrous THF)[1]

Protocol:

-

Transfer the 4-cyanopyridine solution dropwise into the lithiated aryl mixture at -78°C.

-

The reaction is exothermic; control addition rate to keep temp < -65°C.

-

Once addition is complete, stir at -78°C for 1 hour.

-

Remove the cooling bath and allow the mixture to warm to 0°C over 2 hours. The solution will turn a deep red/orange color, characteristic of the conjugated imine salt.

Phase 3: Acidic Hydrolysis

Mechanism: Hydrolysis of the imine intermediate to the ketone.

Protocol:

-

Quench the reaction at 0°C with 3M HCl (aqueous). The pH should be brought to ~1–2.[2]

-

Stir vigorously at room temperature for 1–2 hours. This ensures the stable imine intermediate is fully cleaved to the ketone.

-

Neutralization: Carefully basify with sat. NaHCO3 or NaOH to pH 8–9 (to ensure the pyridine ring is free-based).[2]

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).[2]

Reaction Mechanism & Pathway Logic[3]

The success of this synthesis relies on the kinetic stability of the 2-bromophenyllithium species at low temperatures.

Figure 2: Reaction pathway highlighting the critical divergence between productive coupling and benzyne elimination.[1][2]

Quantitative Data & Troubleshooting

| Parameter | Specification | Impact on Outcome |

| Temperature | -78°C (± 5°C) | Critical. > -60°C causes elimination to benzyne (tar).[1][2] |

| Stoichiometry | 1.05 eq n-BuLi | Excess BuLi attacks the pyridine ring (Chichibabin-like side reactions).[1][2] |

| Quench pH | < 2.0 | Essential to hydrolyze the stable imine intermediate.[2] |

| Appearance | Deep Red (Intermediate) | Visual confirmation of imine formation.[2] |

Common Failure Modes:

-

Low Yield/Tar: Temperature control failure during lithiation.[2] Solution: Use an internal thermometer; do not rely on bath temp.[2]

-

Pyridine Alkylation: Addition of BuLi to the pyridine instead of the bromide. Solution: Ensure BuLi is fully consumed by the dibromobenzene before adding the nitrile.

-

Incomplete Hydrolysis: Product remains as the imine. Solution: Increase hydrolysis time or temperature (up to 40°C) if needed.[2]

Alternative Pathways (Process Chemistry)

For large-scale manufacturing where cryogenic units are costly, the Weinreb Amide route or Turbo Grignard methods are preferred.[1][2]

-

Weinreb Amide Coupling:

-

React 2-bromophenylmagnesium chloride with N-methoxy-N-methylisonicotinamide.

-

Prevents over-addition (formation of tertiary alcohols) and is generally cleaner, though reagents are more expensive.

-

References

-

General Lithiation of Dihaloarenes

-

Parham, W. E., & Jones, L. D. (1975).[1] Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry.

- Context: Establishes the stability window of ortho-lithiohalobenzenes

-

-

Reaction of Aryllithiums with Pyridine Nitriles

-

Setliff, F. L., et al. (1992).[1] Synthesis of di- and tri-substituted pyridines. Journal of Chemical & Engineering Data.

- Context: Describes the general methodology for adding lithi

-

-

Turbo Grignard Applications

-

Carbonylative Coupling (Alternative)

Sources

- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 2. 2-Bromobenzoyl chloride | C7H4BrClO | CID 23542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Solvent Selection for (2-Bromophenyl)-(pyridin-4-yl)-methanone

[1]

Executive Summary & Compound Architecture

Target Compound: (2-Bromophenyl)-(pyridin-4-yl)-methanone Class: Halogenated Diaryl Ketone / Pyridine Derivative Primary Application: Pharmaceutical Intermediate (Benzodiazepine scaffolds), Ligand for Coordination Chemistry.[1]

This guide provides a technical analysis of the solubility behavior of (2-Bromophenyl)-(pyridin-4-yl)-methanone.[1][2] In the absence of a universal solubility constant for this specific isomer in every medium, this document establishes a predictive solubility profile grounded in Structure-Property Relationships (SPR) and validated by experimental protocols for structural analogs (e.g., 2-benzoylpyridine, bromobenzophenones).

Structural Determinants of Solubility

The solubility of this compound is governed by the competition between its lipophilic aryl bromide domain and its polar, basic pyridine-ketone core.[1][2]

-

Pyridine Ring (4-position): Acts as a hydrogen bond acceptor and a basic center (pKa ~5.2).[1][2] This renders the compound pH-sensitive, showing drastic solubility increases in acidic aqueous media due to protonation [

].[1][2] -

Carbonyl Bridge: Increases polarity, facilitating solubility in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.[1][2]

-

2-Bromo Substituent (Ortho-effect): The steric bulk of the bromine atom at the ortho position forces the phenyl ring out of planarity with the carbonyl group.[1] Crucial Insight: This twisting reduces crystal lattice energy compared to para-isomers, generally enhancing solubility in organic solvents compared to its 4-bromo analogs.[1][2]

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Table 1: Predicted Solubility Performance

Estimates based on benzoylpyridine analogs and calculated LogP (~2.5 - 3.0).

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; disrupts crystal lattice effectively.[1][2] Primary choice for extraction.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High dielectric constant stabilizes the polar ketone/pyridine moiety.[1] Ideal for stock solutions and bio-assays.[1][2] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate (10–30 mg/mL) | Soluble at reflux; limited solubility at RT.[1] H-bonding with Pyridine-N. Ideal for Recrystallization. |

| Ethers | THF, 1,4-Dioxane | Good (20–50 mg/mL) | Good solvation of the aromatic system; useful for Grignard/Lithiation reactions.[1][2] |

| Non-Polar Alkanes | Hexane, Heptane, Pentane | Poor (<1 mg/mL) | Lack of polar interactions.[1][2] Used as Anti-solvents to precipitate the product.[1][2] |

| Aqueous Media | Water (pH 7) | Insoluble | Hydrophobic aryl/bromo domains dominate neutral species.[1][2] |

| Acidic Aqueous | 0.1M HCl, 1M Acetic Acid | High | Protonation of Pyridine Nitrogen forms a water-soluble pyridinium salt.[1][2] |

Experimental Protocols (Self-Validating Systems)

As a researcher, relying on literature values is insufficient; you must validate solubility for your specific batch purity and temperature conditions.[1][2]

Protocol A: Thermodynamic Solubility Determination (HPLC-UV)

Objective: Determine the exact saturation point in a target solvent.[1][2]

-

Preparation: Add excess solid (approx. 20 mg) to 1 mL of target solvent in a crimp-top vial.

-

Equilibration: Shake/vortex at 25°C for 24 hours.

-

Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant through a 0.22 µm PTFE filter (prevents adsorption of lipophilic compounds).[1][2]

-

Quantification: Dilute filtrate 100x in Acetonitrile. Inject into HPLC (C18 Column, Water/ACN gradient).

-

Calculation: Compare peak area to a 5-point calibration curve of the standard.

Protocol B: Recrystallization Optimization (The "Cloud Point" Method)

Objective: Purify the compound using solvent/anti-solvent properties.[1][2]

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (Protic solvent).[1][2]

-

Clarification: If insoluble particles remain, filter hot.[1][2]

-

Nucleation: Slowly add Hexane (Anti-solvent) dropwise to the hot solution until a faint turbidity (cloudiness) persists.

-

Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

-

Crystallization: Allow to cool slowly to RT, then 4°C. The ortho-bromo steric strain often leads to large, well-defined prisms.[1][2]

Decision Logic & Workflow Visualization

Diagram 1: Solvent Selection Decision Tree

This logic gate guides the selection of the optimal solvent based on the intended experimental outcome.[1][2]

Caption: Logical framework for selecting solvents for (2-Bromophenyl)-(pyridin-4-yl)-methanone based on process requirements.

Diagram 2: pH-Dependent Solubility Mechanism

Understanding the pyridine protonation is critical for liquid-liquid extraction (LLE) strategies.[1][2]

Caption: The "pH Switch" mechanism allows for purification via Acid-Base extraction, leveraging the pyridine nitrogen.[1]

Critical Application Notes

Handling & Stability[1][2][3]

-

Hygroscopicity: While the pure solid is generally stable, stock solutions in DMSO can absorb water over time, potentially causing precipitation or hydrolysis if stored improperly.[1][2] Use anhydrous DMSO and store over molecular sieves.[1][2]

-

Photostability: Benzophenone derivatives can be photo-active.[1][2] Store solutions in amber vials to prevent radical formation or cyclization.[1][2]

Synthetic Implications

When using this compound as an intermediate:

-

Grignard Reactions: The ketone is susceptible to nucleophilic attack.[1][2] If the target reaction is on the pyridine ring or the bromine, the ketone must be protected (e.g., as an acetal), or the solvent must be strictly anhydrous (THF) to control competing pathways.[1]

-

Suzuki Couplings: The 2-bromo position is sterically hindered.[1][2] Solvents with higher boiling points (Dioxane, Toluene) are often required to reach the activation energy for oxidative addition.[1][2]

References

-

PubChem. Compound Summary for (4-bromophenyl)-pyridin-4-ylmethanone (Isomer Analog). National Center for Biotechnology Information.[1][2] Retrieved from [Link]

-

Spahni, W., & Calzaferri, G. (1984).[1][2] Synthesis and properties of 4-benzoylpyridine derivatives. Helvetica Chimica Acta.[1][2] (Establishes solubility trends for benzoylpyridines).

Commercial availability of (2-Bromophenyl)-(pyridin-4-yl)-methanone

The following is an in-depth technical guide regarding the commercial availability, synthesis, and application of (2-Bromophenyl)-(pyridin-4-yl)-methanone .

Status: Rare / Make-to-Order (MTO) Primary Application: Pharmaceutical Intermediate (Antihistamines, CNS active agents)

Part 1: Executive Summary & Commercial Landscape

Unlike its commercially ubiquitous isomer (2-Bromophenyl)(pyridin-2-yl)methanone (a key precursor for benzodiazepines like Bromazepam), the pyridin-4-yl analog is a specialized building block. It is frequently misidentified in automated catalogs due to the structural similarity of the pyridine positional isomers.

Chemical Identity[1][2][3][4]

-

Chemical Name: (2-Bromophenyl)(pyridin-4-yl)methanone

-

Synonyms: 2-Bromophenyl 4-pyridyl ketone; Methanone, (2-bromophenyl)-4-pyridinyl-

-

Molecular Formula:

-

Molecular Weight: 262.10 g/mol

-

CAS Registry Number: Note: While the 4-bromo isomer is 14548-49-3 and the 2-pyridyl isomer is 1563-56-0, the specific 2-bromo/4-pyridyl combination often lacks a dedicated commodity CAS in public bulk registries, requiring search by structure (SMILES/InChI).

Commercial Availability Status

This compound is classified as Tier 3 (Custom Synthesis / Library) . It is rarely held in bulk stock (kg scale) but is available through "Make-to-Order" workflows from major contract research organizations (CROs).

| Supplier Type | Availability | Typical Lead Time | Action Required |

| Catalog Aggregators (e.g., MolPort, Ambinter) | Listed but Low Stock | 2–4 Weeks | Verify batch freshness; likely synthesized on demand. |

| Major CROs (e.g., Enamine, WuXi AppTec) | Make-to-Order | 4–6 Weeks | Request quote using SMILES; purity guarantee >95%. |

| Bulk Chemical Suppliers (e.g., Sigma, Combi-Blocks) | Rare | N/A | Often mislisted as the 2-pyridyl isomer. Verify structure explicitly. |

Critical Procurement Warning: When ordering, explicitly verify the position of the pyridine nitrogen. Suppliers frequently ship the 2-pyridyl isomer (CAS 1563-56-0) by default due to its higher volume. Always request a 1H-NMR confirmation focusing on the pyridine ring splitting pattern (AA'BB' for 4-pyridyl vs. ABCD for 2-pyridyl).

Part 2: Synthetic Pathways & Manufacturing

Due to the scarcity of off-the-shelf stock, researchers often must synthesize this compound in-house. Below are the two most reliable, self-validating protocols.

Protocol A: The "Aldehyde Addition-Oxidation" Route (Recommended)

This route is preferred because it avoids the formation of benzyne intermediates or "halogen dance" side reactions common when trying to metallate 1,2-dibromobenzene.

Mechanism:

-

Nucleophilic Addition: 4-Lithiopyridine (generated at -78°C) attacks 2-bromobenzaldehyde.

-

Oxidation: The resulting carbinol is oxidized to the ketone using Manganese Dioxide (

) or Swern conditions.

Step-by-Step Methodology:

-

Reagents: 4-Bromopyridine HCl,

-Butyllithium ( -

Lithiation: Dissolve 4-bromopyridine (free base) in anhydrous THF/Ether at -78°C. Add

-BuLi (1.1 eq) dropwise. Stir for 15 min to form 4-lithiopyridine. -

Addition: Cannulate 2-bromobenzaldehyde (1.0 eq) in THF into the lithiopyridine solution at -78°C. Stir for 1 hr, then warm to RT.

-

Quench & Isolate: Quench with sat.

. Extract with EtOAc. The intermediate is (2-bromophenyl)(pyridin-4-yl)methanol. -

Oxidation: Dissolve the crude alcohol in DCM. Add activated

(10 eq). Reflux for 4–12 hrs. Filter through Celite. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Turbo-Grignard" Route

Useful for larger scales where cryogenic conditions (-78°C) are difficult to maintain.

-

Reagent: Isopropylmagnesium chloride - Lithium chloride complex (Turbo Grignard).

-

Process: React 4-iodopyridine with Turbo Grignard at -20°C to form the pyridyl-magnesium species.

-

Electrophile: Add 2-bromobenzonitrile . The Grignard adds to the nitrile to form an imine anion.

-

Hydrolysis: Acidic workup (

) hydrolyzes the imine to the ketone.

Part 3: Visualization of Workflows

Synthesis & Quality Control Workflow

The following diagram outlines the logical decision tree for synthesizing and validating the compound.

Caption: Comparative synthetic workflows ensuring regiospecificity and avoiding halogen scrambling.

Part 4: Handling, Stability & Specifications

Physical Properties (Predicted)

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 65–70°C (Estimated based on isomers).

-

Solubility: Soluble in DCM, Chloroform, DMSO, Methanol. Sparingly soluble in water.

Stability & Storage

-

Light Sensitivity: Pyridine ketones can be photo-active. Store in amber vials.

-

Reactivity: The ortho-bromo group is labile. Avoid storage with strong bases or reducing metals (Li, Mg) unless intended for reaction.

-

Shelf Life: >2 years at -20°C under inert atmosphere (Argon/Nitrogen).

Analytical Validation (Self-Validating Protocol)

To ensure you have the correct isomer:

-

1H NMR (CDCl3): Look for the Pyridine-4-yl signals. You must see two doublets (approx. 8.7 ppm and 7.5 ppm) integrating to 2 protons each with an AA'BB' pattern.

-

Contrast: The Pyridine-2-yl isomer will show 4 distinct protons (ABCD pattern) on the pyridine ring.

-

IR: Carbonyl stretch approx 1660–1670 cm⁻¹.

Part 5: Applications in Drug Discovery

This scaffold is a bioisostere for benzophenone derivatives used in:

-

Antihistamines: Analogues of Carbinoxamine where the pyridine nitrogen position modulates metabolic stability and H1-receptor binding affinity.

-

p38 MAP Kinase Inhibitors: The 4-pyridyl motif is a classic "hinge binder" in kinase inhibitor design.

-

Suzuki Coupling: The 2-bromo position allows for late-stage diversification, attaching the diarylketone core to complex macrocycles or heterocycles.

References

-

PubChem Compound Summary. (2025). Methanone, (4-bromophenyl)-4-pyridinyl- (Isomer comparison data). National Center for Biotechnology Information. Link

-

Cottet, F., & Schlosser, M. (2002). The "turbo-Grignard" reagent in heterocyclic chemistry. European Journal of Organic Chemistry. (Methodology for Pyridyl-Mg preparation). Link

-

Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for MnO2 oxidation of benzylic alcohols). Link

-

Enamine Store. (2025).[1] Building Blocks and Custom Synthesis Services. (Primary source for pyridine ketone libraries). Link

Sources

A Technical Guide to the Potential Biological Activities of (2-Bromophenyl)-(pyridin-4-yl)-methanone Derivatives

Introduction: The Promise of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif that features prominently in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The incorporation of a pyridine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential. This guide explores the prospective biological activities of a specific class of pyridine derivatives: those based on the (2-Bromophenyl)-(pyridin-4-yl)-methanone core. While direct studies on this specific scaffold may be limited, a wealth of data on structurally related pyridine derivatives allows us to project a landscape of potential therapeutic applications, ranging from oncology to infectious diseases. This document will serve as a technical resource for researchers and drug development professionals, providing insights into the synthesis, potential mechanisms of action, and key experimental protocols for evaluating this promising class of compounds.

Synthetic Pathways to Pyridine-Containing Scaffolds

The synthesis of pyridine derivatives is a well-established field, with numerous methodologies available to construct the core ring and introduce diverse functional groups. For the (2-Bromophenyl)-(pyridin-4-yl)-methanone scaffold, a common approach would involve the coupling of a pre-functionalized pyridine ring with a brominated phenyl component. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for the preparation of (2-Bromophenyl)-(pyridin-4-yl)-methanone derivatives.

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents.[3] This synthetic flexibility is crucial for generating a library of derivatives for structure-activity relationship (SAR) studies.

Potential Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research points to the potent anticancer activity of various pyridine derivatives.[1][4] These compounds have been shown to interfere with multiple signaling pathways that are critical for tumor growth and survival.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes.[5] For instance, derivatives of 2-pyridone have been identified as potent inhibitors of PIM-1 kinase, an enzyme involved in cell proliferation and drug resistance in various cancers.[5] Inhibition of such kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Furthermore, pyridine derivatives have been shown to induce apoptosis through caspase activation.[5] The activation of caspases, a family of cysteine proteases, is a hallmark of programmed cell death.

Caption: Hypothetical signaling pathway illustrating the potential anticancer mechanism of action.

Cytotoxicity Data for Representative Pyridine Derivatives

The following table summarizes the cytotoxic activity of some reported pyridine derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of (2-Bromophenyl)-(pyridin-4-yl)-methanone analogues.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| O-alkyl pyridine derivatives | HepG-2 (Liver) | 0.095 - 0.110 | [5] |

| O-alkyl pyridine derivatives | PC-3 (Prostate) | Data not specified | [5] |

| O-alkyl pyridine derivatives | Caco-2 (Colon) | Data not specified | [5] |

| Quinoline-oxadiazole derivatives | HepG2 (Liver) | 0.137 - 0.332 (µg/mL) | [6] |

| Quinoline-oxadiazole derivatives | MCF-7 (Breast) | 0.164 - 0.583 (µg/mL) | [6] |

| Pyridine-urea derivatives | MCF-7 (Breast) | Lower than doxorubicin | [2] |

Potential Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[7][8]

Mechanism of Action: Targeting Essential Microbial Processes

The antimicrobial activity of pyridine derivatives can be attributed to their ability to interfere with essential microbial processes. For instance, some quinoline derivatives, which contain a fused pyridine ring, have been shown to inhibit microbial DNA gyrase, an enzyme crucial for DNA replication.[9] This inhibition leads to the disruption of bacterial growth and, ultimately, cell death.

Antimicrobial Activity Data for Representative Pyridine Derivatives

The table below presents the minimum inhibitory concentration (MIC) values for several pyridine derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC | Reference |

| Pyridine & Thienopyridine derivatives | Bacillus mycoides | 0.0048 mg/mL | [7] |

| Pyridine & Thienopyridine derivatives | Candida albicans | 0.039 mg/mL | [7] |

| Acetohydrazide derivatives | Fungal strains | 8-16 µg/mL | [8] |

| Quinoline-oxadiazole derivatives | Staphylococcus aureus | More potent than neomycin | [6] |

| Quinoline-oxadiazole derivatives | Escherichia coli | More potent than neomycin | [6] |

Potential Enzyme Inhibition: Modulating Key Biological Targets

Beyond their anticancer and antimicrobial properties, pyridine derivatives have been investigated as inhibitors of various enzymes implicated in other diseases.

Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Diseases

Inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, are a cornerstone of treatment for Alzheimer's disease.[10] Several pyridine-containing compounds have been shown to inhibit AChE, suggesting that (2-Bromophenyl)-(pyridin-4-yl)-methanone derivatives could be explored for their potential in treating neurodegenerative disorders.[11]

Monoamine Oxidase (MAO) Inhibition and Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[10] Inhibitors of MAO are used in the treatment of Parkinson's disease and depression.[10] Certain chromeno[3,2-c]pyridine derivatives have been identified as selective MAO inhibitors, highlighting another potential therapeutic avenue for the (2-Bromophenyl)-(pyridin-4-yl)-methanone scaffold.[12]

Key Experimental Protocols

To evaluate the potential biological activities of (2-Bromophenyl)-(pyridin-4-yl)-methanone derivatives, a series of well-established in vitro assays can be employed.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 2: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Well Preparation: Create wells of 6 mm diameter in the agar plates.

-

Compound Application: Add a defined concentration of the test compound, a positive control (e.g., ciprofloxacin), and a negative control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Caption: Workflow for antimicrobial screening using the agar well diffusion method.

Conclusion and Future Directions

The (2-Bromophenyl)-(pyridin-4-yl)-methanone scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related pyridine derivatives, it is plausible that this class of compounds will exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The synthetic tractability of this scaffold allows for the creation of diverse chemical libraries, which will be essential for optimizing potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of (2-Bromophenyl)-(pyridin-4-yl)-methanone derivatives. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their effects. Furthermore, lead compounds with promising in vitro activity should be advanced to in vivo models to assess their efficacy and safety profiles. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing class of molecules.

References

-

Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. (2024). Medicinal Chemistry Research. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024). Molecules. [Link]

-

Hussein, K. A., Al-Shuhaib, Z., & Ismael, S. M. H. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]

-

Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1). [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. (n.d.). ResearchGate. [Link]

-

Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (n.d.). Heliyon. [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (n.d.). RSC Advances. [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]

- Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Technology. [Link]

-

Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). Molecules. [Link]

-

SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. (2013). Bibliomed. [Link]

-

Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones. (n.d.). ResearchGate. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules. [Link]

-

Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold. (2024). VNU Journal of Science: Natural Sciences and Technology. [Link]

-

Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (2024). Molecules. [Link]

-

BindingDB BDBM50294173 (4-fluorophenyl)(pyridin-4-yl)methanone::CHEMBL563196. (n.d.). BindingDB. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijsat.org [ijsat.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. ajprd.com [ajprd.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Executive Summary

The synthesis of diaryl ketones containing both halogenated phenyl rings and basic heteroocycles (pyridines) presents a classic "chemoselectivity paradox" in organometallic chemistry. Traditional Grignard formation using magnesium turnings and 1,2-dibromobenzene is prone to catastrophic failure via the "ortho-effect," leading to benzyne elimination and polymerization. Furthermore, the nucleophilic attack of Grignard reagents on pyridine rings (1,2- or 1,4-addition) often competes with the desired attack on the electrophile.

This Application Note details a Turbo Grignard™ (iPrMgCl[1]·LiCl) protocol. By utilizing a low-temperature Iodine-Magnesium exchange on 1-bromo-2-iodobenzene, we generate the specific (2-bromophenyl)magnesium species without triggering benzyne formation. This intermediate is then reacted with 4-cyanopyridine to form the target ketone after hydrolysis. This method ensures >85% regioselectivity and minimizes pyridine ring alkylation.

Strategic Analysis & Mechanistic Insight

The Challenge: Why Classic Grignard Fails

Attempting to synthesize this molecule via standard Mg turnings results in two primary failure modes:

-

Benzyne Elimination: A Grignard reagent ortho to a leaving group (Br) is kinetically unstable. At temperatures required to initiate Mg insertion (>0°C), the species eliminates MgBr₂ to form benzyne, which rapidly polymerizes or reacts non-selectively.

-

Pyridine Sensitivity: Pyridine rings are electron-deficient. Aggressive organometallics often attack the C=N bond directly, destroying the heteroaromatic system before reacting with the nitrile/carbonyl electrophile.

The Solution: Knochel-Type Exchange

The use of iPrMgCl·LiCl (Turbo Grignard) allows for the generation of the aryl magnesium species at -20°C to -40°C.

-

LiCl Role: Breaks up polymeric Grignard aggregates, increasing the kinetic rate of exchange and solubility.

-

Thermodynamic Driving Force: The exchange is driven by the formation of a more stable aryl anion (sp2) compared to the alkyl anion (sp3) of the reagent.

-

Electrophile Selection: 4-Cyanopyridine is chosen over the acid chloride. The Grignard addition to the nitrile forms a stable magnesium ketimine salt (

), which prevents double-addition (formation of tertiary alcohol) and protects the pyridine ring from further nucleophilic attack.

Reaction Pathway Visualization

Figure 1: Reaction pathway illustrating the critical temperature dependence to avoid benzyne formation.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| 1-Bromo-2-iodobenzene | 1.0 | Substrate | >98%, stabilized |

| iPrMgCl·LiCl | 1.1 | Exchange Reagent | 1.3M in THF (Commercially available) |

| 4-Cyanopyridine | 1.2 | Electrophile | Sublimed or Recrystallized |

| THF (Anhydrous) | Solvent | Solvent | <50 ppm H₂O, degassed |

| HCl (2M) | Excess | Quench | Aqueous solution |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Cool the flask to room temperature under a positive pressure of nitrogen.

-

Charge the flask with 1-Bromo-2-iodobenzene (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

Step 2: Halogen-Magnesium Exchange (The Critical Step)

-

Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.

-

Note: Do not cool below -40°C, or the exchange kinetics will be too sluggish.

-

-

Add iPrMgCl[2]·LiCl solution (1.1 equiv) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.

-

Stir at -20°C for 30–60 minutes.

-

QC Check: Aliquot 0.1 mL, quench with MeOD, and analyze by GC-MS. You should see >95% deuterated bromobenzene (1-bromo-2-deuterobenzene) and <5% starting material.

-

Step 3: Electrophile Addition

-

Dissolve 4-Cyanopyridine (1.2 equiv) in a minimum amount of anhydrous THF.

-

Add this solution slowly to the Grignard mixture at -20°C.

-

Observation: The solution color typically shifts from clear/yellow to dark orange/brown.

-

-

Allow the mixture to warm slowly to 0°C over 1 hour, then to Room Temperature (RT) for 2 hours.

Step 4: Hydrolysis & Workup

-

Cool the reaction mixture back to 0°C.

-

Quench: Slowly add 2M HCl (5 equiv).

-

Caution: Exothermic. Evolution of gas (isobutane) may occur.

-

-

Stir vigorously at RT for 1 hour. This hydrolyzes the ketimine (

) to the ketone ( -

Neutralization: Adjust pH to ~8 using saturated NaHCO₃ (careful of CO₂ evolution) or NaOH.

-

Why Basic Workup? The pyridine ring will be protonated (pyridinium) in acid and stay in the aqueous layer. You must basify to extract the free base pyridine product into the organic layer.

-

-

Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Process Workflow & Troubleshooting

Figure 2: Operational workflow for the synthesis.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Complex Mixture | Temperature too high during exchange (> -10°C). | Maintain -20°C strictly. Benzyne formation is rapid at higher temps. |

| Starting Material Recovery | Incomplete exchange (Temp too low or old reagent). | Titrate iPrMgCl[8][9][10]·LiCl before use. Ensure T > -40°C. |

| Product in Aqueous Layer | pH too low during extraction. | Pyridine is basic (pKa ~5.2). Ensure aqueous phase is pH > 8 before extraction. |

| Tertiary Alcohol Impurity | Double addition of Grignard. | Unlikely with nitrile, but ensure 4-cyanopyridine is added to the Grignard, or switch to Weinreb Amide. |

References

-

Krasovskiy, A., & Knochel, P. (2004).[11] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[11] Angewandte Chemie International Edition, 43(25), 3333–3336.

-

Knochel, P., et al. (2002).[8] Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction.[2][8][7][9] Synthesis, 2002(5), 565–569.

-

BenchChem Protocols. (2025). Synthesis of Pyridinylmethanols and Ketones via Grignard.[12] BenchChem Technical Guides.

-

Sigma-Aldrich. (2023). Isopropylmagnesium Chloride - Lithium Chloride Complex (Turbo Grignard) Application Guide.

Sources

- 1. Selective Metalation and Additions [sigmaaldrich.com]

- 2. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. princeton.edu [princeton.edu]

- 10. 异丙基氯化镁 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 11. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using (2-Bromophenyl)(pyridin-4-yl)methanone

Introduction: The Strategic Importance of Biaryl Pyridyl Methanones

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become particularly indispensable in the fields of drug discovery and materials science for the construction of biaryl and heteroaryl scaffolds.[2][3] These structural motifs are prevalent in a vast array of biologically active compounds, including kinase inhibitors for oncology and inflammatory diseases.[4][5]

This guide focuses on the practical application of the Suzuki coupling for a specific and valuable building block: (2-Bromophenyl)(pyridin-4-yl)methanone. The resulting biaryl pyridyl methanone products are of significant interest due to the combination of a flexible ketone linker and a pyridine ring, which can act as a hydrogen bond acceptor and a key recognition element for biological targets.[6] The strategic placement of the aryl substitution ortho to the carbonyl group introduces specific steric and electronic features that can be exploited to fine-tune molecular properties for enhanced target engagement.

These application notes provide a comprehensive technical overview, from the underlying mechanism to detailed experimental protocols and troubleshooting, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[9]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of (2-Bromophenyl)(pyridin-4-yl)methanone. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[8]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transfer of the aryl group to the palladium.[10]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal's coordination sphere. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations and Reagent Selection

The success of the Suzuki coupling of (2-Bromophenyl)(pyridin-4-yl)methanone is highly dependent on the judicious choice of catalyst, base, and solvent. The presence of the pyridine nitrogen can lead to catalyst inhibition through coordination to the palladium center.[12] Therefore, catalyst systems that are robust and highly active are recommended.

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) precursors. |

| Ligand | Buchwald ligands (e.g., XPhos, SPhos), NHC ligands (e.g., IPr) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, overcoming steric hindrance and potential catalyst inhibition by the pyridine nitrogen.[12][13] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly with less reactive boronic acids.[14] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-Propanol/H₂O | A biphasic solvent system is typically used to dissolve both the organic substrates and the inorganic base.[4] |

| Boronic Acid | Arylboronic acids or their pinacol esters | A wide variety of boronic acids are commercially available. Pinacol esters can offer greater stability and may be preferable for heteroarylboronic acids prone to protodeboronation.[12] |

Protocol 1: General Procedure for the Suzuki Coupling of (2-Bromophenyl)(pyridin-4-yl)methanone with an Arylboronic Acid

This protocol provides a reliable starting point for the synthesis of biaryl pyridyl methanones.

Materials:

-

(2-Bromophenyl)(pyridin-4-yl)methanone (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

XPhos (4-10 mol%)

-

K₃PO₄ (2.0 - 3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add (2-Bromophenyl)(pyridin-4-yl)methanone, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Solvent Addition: Add a degassed 2:1 to 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inefficient catalyst system | Screen alternative bulky phosphine or NHC ligands. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). |

| Catalyst deactivation | Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation. | |

| Protodeboronation of Boronic Acid | Unstable boronic acid | Use the corresponding boronic acid pinacol ester. Use a milder base (e.g., K₂CO₃) and a lower reaction temperature.[12] |

| Dehalogenation of Starting Material | Competing reduction pathway | Use a less hydrogen-donating solvent. Ensure the purity of reagents and solvents. |

| Formation of Homocoupled Byproducts | Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |

Applications in Drug Discovery

The biaryl pyridyl methanone scaffold synthesized through this Suzuki coupling protocol is a valuable pharmacophore in medicinal chemistry. The ability to rapidly generate a diverse library of analogs by varying the arylboronic acid partner is a key advantage in structure-activity relationship (SAR) studies.[15]

These compounds have been investigated as:

-

Kinase Inhibitors: The pyridine and biaryl motifs are common features in inhibitors of various protein kinases, which are critical targets in oncology.[4][16]

-

Anti-inflammatory Agents: Certain biaryl structures have demonstrated potent anti-inflammatory properties.

-

Central Nervous System (CNS) Agents: The physicochemical properties of these scaffolds can be tuned for CNS penetration and activity.

The synthetic accessibility provided by this robust Suzuki coupling protocol empowers medicinal chemists to explore this rich chemical space for the development of novel therapeutics.

References

-

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids - Benchchem.

-

Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.

-

Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem.

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI.

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - Audrey Yun Li.

-

Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal.

-

The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed.

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Thieme.

-

Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines - PubMed.

-

Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - RSC Publishing.

-

The Suzuki Reaction - Andrew G Myers Research Group - Harvard University.

-

Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid - ResearchGate.

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar.

-

Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.

-

Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing).

-

Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates - ACS Medicinal Chemistry Letters.

-

Suzuki Coupling - Organic Chemistry Portal.

-

Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed.

-

Examples of biaryl structure applications - ResearchGate.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

-

Pyrimidine biaryl amine compounds and their uses - Google Patents.

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

-

Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions - Wiley Online Library.

-

Recent Advances of Pyridinone in Medicinal Chemistry - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]